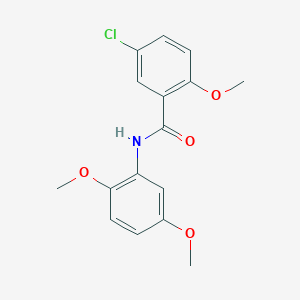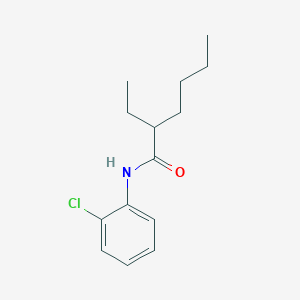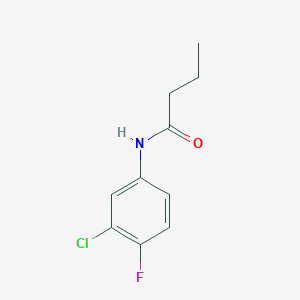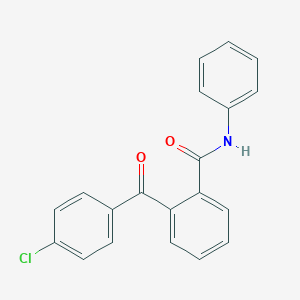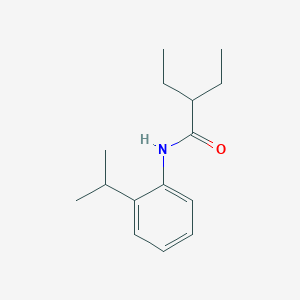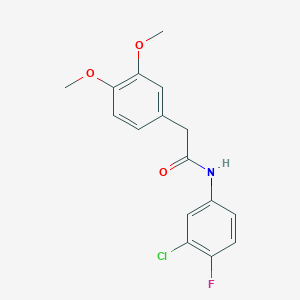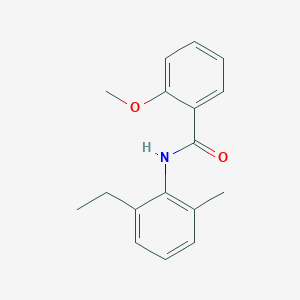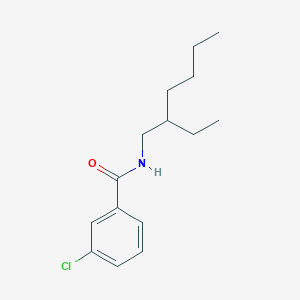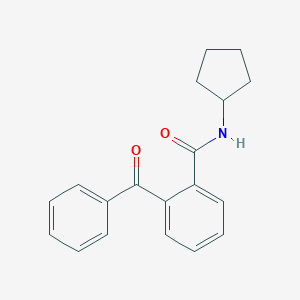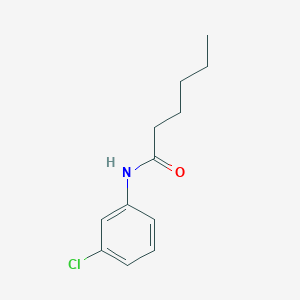
Hexanamide, N-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, N-(3-chlorophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the amide family of organic compounds and is commonly used as a reagent in chemical reactions and as a starting material for the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of hexanamide, N-(3-chlorophenyl)- is not fully understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Hexanamide, N-(3-chlorophenyl)- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer treatment. Additionally, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hexanamide, N-(3-chlorophenyl)- in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it may not be readily available in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on hexanamide, N-(3-chlorophenyl)-. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to fully understand the compound's effects on cellular signaling pathways and gene expression. Finally, more studies are needed to explore the potential use of hexanamide, N-(3-chlorophenyl)- as a treatment for various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
Hexanamide, N-(3-chlorophenyl)- can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure hexanamide, N-(3-chlorophenyl)-.
Wissenschaftliche Forschungsanwendungen
Hexanamide, N-(3-chlorophenyl)- has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)hexanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
BAUYPJBSRHYPFK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



